2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
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Description
2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is a chemical compound with potential applications in scientific research. This compound is known for its unique chemical structure, which makes it an ideal candidate for use in various research studies.
Scientific Research Applications
Serotonin Receptor Modulation
This compound has been studied for its potential as a ligand for serotonin receptors, which are involved in various physiological functions such as mood regulation, aggression, and appetite control . The modulation of these receptors can have therapeutic applications in treating disorders like depression, anxiety, and other central nervous system (CNS) conditions.
G Protein-Coupled Receptor (GPCR) Research
As part of the largest family of drug targets, GPCRs are crucial in CNS physiology and pathophysiology. The compound may serve as a valuable tool in the design and synthesis of new therapeutic agents targeting GPCRs, particularly for CNS disorders .
Molecular Modeling and Drug Design
The structural characteristics of this compound make it suitable for molecular modeling studies. These studies can lead to the design of new drugs with improved efficacy and safety profiles, especially in the realm of psychopharmacology .
Neuropharmacology
In neuropharmacological research, this compound’s interactions with serotonin receptors suggest its utility in exploring the mechanisms underlying various neurological and psychiatric conditions, potentially leading to novel treatment strategies .
Behavioral Studies
Behavioral studies involving this compound have shown that it can influence anxiety and memory processes, indicating its use in developing treatments for anxiety disorders and cognitive impairments .
X-Ray Crystallography
The compound has been used in X-ray crystallography to study the crystalline structures of ligand-receptor complexes. This application is vital for understanding the precise interactions at the molecular level, which is essential for rational drug design .
properties
IUPAC Name |
2-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2.ClH/c12-8-1-3-9(4-2-8)16-7-11-14-10(5-6-13)15-17-11;/h1-4H,5-7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHXQOSRQFCWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=NO2)CCN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.